Pyrazolo[1,5-a]pyrimidine derivative 8
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Contemporary Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. mdpi.commdpi.comnih.gov This structural motif is considered a "privileged" scaffold, meaning it is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. nih.govnih.gov Its rigid, planar structure, combined with the synthetic accessibility for modifications at various positions, allows for the creation of diverse chemical libraries. nih.govnih.gov
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is extensive, with compounds exhibiting a wide array of biological activities. nih.govrsc.org These include applications as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents. nih.govrsc.orgpsu.edu The structural similarity of the pyrazolopyrimidine core to endogenous purines allows these compounds to act as effective mimics and antagonists in various biochemical pathways. ekb.eg Consequently, this scaffold is a key component in several commercially available drugs and numerous compounds currently undergoing clinical investigation. mdpi.com The versatility of this scaffold has made it a focal point for medicinal chemists aiming to develop novel therapeutics for a range of diseases. nih.gov
Strategic Importance of Pyrazolo[1,5-a]pyrimidine Derivative 8 as a Kinase Inhibitor Candidate
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. mdpi.comnih.govnih.gov Several derivatives have been identified as inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), Pim-1, and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govnih.govresearchgate.net
Within this promising class of compounds, specific derivatives designated as "derivative 8" in various research studies have shown significant potential as kinase inhibitors. For instance, in a study focused on Trk inhibitors, a picolinamide-substituted pyrazolo[1,5-a]pyrimidine, compound 8 , demonstrated excellent enzymatic inhibition of TrkA with an IC₅₀ value of 1.7 nM. nih.gov The structure-activity relationship (SAR) studies in this research highlighted that the presence of a picolinamide (B142947) group at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position of the pyrazolo[1,5-a]pyrimidine ring were critical for this high potency. nih.gov
In a different study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as Trk inhibitors, where compound 8a was among those showing significant inhibitory potency with an IC₅₀ of less than 5 nM. researchgate.net
Another research effort led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with broad-spectrum antimicrobial activity. psu.eduresearchgate.net In this work, compound 8a was identified as a potent agent capable of inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi. psu.eduresearchgate.net
The collective findings from these studies underscore the strategic importance of this compound and its analogues as promising candidates for further development in the realm of kinase inhibition and beyond. The high potency and potential for selectivity make these compounds valuable leads in the ongoing search for novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C23H20Cl2N6O3S |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-pyrrolidin-1-yl-2-sulfamoylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20Cl2N6O3S/c24-15-9-7-14(8-10-15)20-17(16-5-1-2-6-18(16)25)13-27-21-19(22(32)28-30-11-3-4-12-30)23(29-31(20)21)35(26,33)34/h1-2,5-10,13H,3-4,11-12H2,(H,28,32)(H2,26,33,34) |
InChI Key |
WHAZINAXCQYHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 a Pyrimidine Derivatives
Established Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The construction of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through several established and versatile synthetic strategies. These methods offer pathways to a wide array of derivatives with diverse functionalities.
Cyclization Reactions from Aminopyrazoles and Bis-electrophilic Systems
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between aminopyrazoles and 1,3-bis-electrophilic compounds. nih.gov This approach is widely adopted due to its efficiency in forming the fused bicyclic system. nih.gov In this reaction, the 3-aminopyrazole (B16455) acts as a binucleophilic system, reacting with a variety of bis-electrophiles to construct the pyrimidine (B1678525) ring. nih.gov
Commonly used bis-electrophilic systems include:
β-Diketones and β-Ketoesters: The reaction of 5-aminopyrazoles with β-diketones or β-ketoesters is a frequently employed method for generating the pyrazolo[1,5-a]pyrimidine ring. nih.gov
Enaminones and Enaminonitriles: These compounds are also effective bis-electrophiles for the cyclization reaction with aminopyrazoles. acs.org
α,β-Unsaturated Ketones: The reaction of 1H-pyrazol-5-amine with α,β-unsaturated ketones provides a direct route to the pyrazolo[1,5-a]pyrimidine skeleton. nih.govmdpi.com
The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on both the aminopyrazole and the bis-electrophilic partner. researchgate.netresearchgate.net For example, the reaction of 5-aminopyrazoles with benzylidene malononitrile (B47326) derivatives can selectively yield 7-aminopyrazolo[1,5-a]pyrimidines. nih.gov
Condensation-Based Approaches
Condensation reactions are a frequently utilized and highly effective strategy for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov A primary example is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org In this process, the 5-aminopyrazole acts as a nucleophile, initiating an attack on a carbonyl carbon of the β-dicarbonyl compound. This is followed by a cyclization step to form the pyrimidine ring. nih.gov
The reaction mechanism typically involves the initial nucleophilic addition of the amino group to the electrophilic carbonyl center, followed by cyclization and dehydration to generate the final pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions are often carried out under acidic or basic conditions, and the use of catalysts like Lewis acids or bases can enhance the formation of the fused ring system. nih.gov For instance, a straightforward and efficient method involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid (H₂SO₄) with acetic acid (AcOH) as the solvent. nih.gov
| Aminopyrazole Derivative | Bis-electrophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-amino-1H-pyrazoles | Benzylidene malononitrile derivatives | Microwave irradiation | 7-aminopyrazolo[1,5-a]pyrimidines | nih.gov |
| Substituted 5-aminopyrazoles | 1,3-diketones or keto esters | H₂SO₄, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | researchgate.net |
| 5-Aminopyrazoles | β-dicarbonyl compounds | Acidic or basic conditions | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. nih.govnih.gov These reactions offer significant advantages in terms of efficiency and atom economy. researchgate.net
A common MCR approach involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov Another notable example is a three-component reaction that utilizes triflic acid as a catalyst in the presence of aerial oxygen. acs.org Rhodium-catalyzed three-component strategies have also been developed, reacting 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to produce a diverse range of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-amino-1H-pyrazoles | Aldehydes | β-dicarbonyl compounds | Microwave-assisted | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles | Aldehydes | Sulfoxonium ylides | Rh(iii)-catalyzed, microwave heating | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
| Aroylacetonitriles | Sulphonyl hydrazine | - | Iodine-catalyzed | 2,5-diarylpyrazolo[1,5-a]pyrimidines | nih.gov |
Advanced Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Derivatives
In addition to established methods, advanced synthetic techniques are being employed to improve the efficiency, environmental impact, and diversity of pyrazolo[1,5-a]pyrimidine synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov This method significantly reduces reaction times and often leads to higher yields and purer products compared to conventional heating. researchgate.netbohrium.com
Microwave irradiation has been successfully applied to:
Three-component reactions: The reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave conditions. nih.gov
Cyclization reactions: Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions provides a regioselective route to functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Suzuki-Miyaura cross-coupling: This microwave-assisted reaction has been used for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (B7961172) derivatives. nih.gov
Green Chemistry Routes
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. rsc.org These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
An example of a green synthetic approach is the use of ultrasonic irradiation for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu In this method, aminopyrazoles are reacted with symmetric and non-symmetric alkynes in aqueous ethanol (B145695) with the assistance of potassium bisulfate (KHSO₄) under ultrasound, leading to good yields of the desired products. bme.hu The use of deep eutectic solvents (DES) also presents a green and efficient medium for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, offering advantages such as high yields, simple work-up procedures, and scalability. ias.ac.in
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These reactions typically require a halogenated precursor, most commonly at the C3 or C7 positions, to proceed via mechanisms like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.govresearchgate.net
For a molecule like Pyrazolo[1,5-a]pyrimidine derivative 8, which lacks an intrinsic leaving group for cross-coupling, a preliminary halogenation step would be necessary. Research shows that the pyrazolo[1,5-a]pyrimidine core can be regioselectively halogenated, most often at the electron-rich C3 position, using reagents like N-halosuccinimides (NCS, NBS, NIS). nih.govresearchgate.net Once a halogen, such as bromine or iodine, is installed at the C3 position of derivative 8, it could serve as a substrate for various palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between an organohalide and an organoboron compound. libretexts.org Studies on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one have demonstrated successful Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. nih.govnih.gov These reactions often employ a palladium catalyst like XPhosPdG2 in the presence of a base such as K₂CO₃, sometimes under microwave irradiation to enhance reaction rates and yields. nih.gov A similar strategy could be envisioned for a 3-bromo derivative of compound 8, allowing for the introduction of diverse aryl or heteroaryl substituents at this position.
Heck Coupling: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orglibretexts.org The transformation of 3-iodopyrazolo[1,5-a]pyrimidines into 3-alkenyl derivatives via Heck coupling has been successfully demonstrated, showcasing a pathway to introduce alkenyl groups onto the scaffold. researchgate.net
Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net Researchers have successfully transformed 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine using Sonogashira coupling with phenylacetylene, indicating that an alkynyl group can be introduced at the C3 position. nih.govacs.org This functionalization opens avenues for further modifications of the newly introduced alkyne.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Position of Functionalization | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2/XPhos, K₂CO₃, µW | C3 | nih.gov |
| Suzuki-Miyaura | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C3 | nih.gov |
| Heck | 3-Iodopyrazolo[1,5-a]pyrimidines | Alkenes | Pd(OAc)₂, PPh₃, Et₃N | C3 | researchgate.net |
| Sonogashira | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C3 | nih.govacs.org |
Click Chemistry Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for linking molecular fragments. acs.orgyoutube.com This methodology has been applied to pyrazolo[1,5-a]pyrimidine derivatives to create more complex structures, such as glycohybrids. nih.gov
Application of click chemistry to this compound would first require the introduction of either an azide (B81097) or a terminal alkyne functionality. For instance, the amino group at the C5 position or the pyrazole (B372694) nitrogen could potentially be functionalized with a linker containing an alkyne or azide group.
A reported strategy involves the O-propargylation of 7-hydroxypyrazolo[1,5-a]pyrimidines to introduce a terminal alkyne. These propargylated derivatives were then reacted with various azido (B1232118) sugars under standard CuAAC conditions (CuSO₄·5H₂O and sodium ascorbate) to form a library of triazole-linked glycohybrids in high yields, often facilitated by microwave irradiation. nih.gov This demonstrates a viable pathway for connecting the pyrazolo[1,5-a]pyrimidine core to other molecules. While this example involves a hydroxyl group at C7, similar derivatization of the C5-amino group on derivative 8 could be explored to install the necessary handle for click chemistry.
| Pyrazolo[1,5-a]pyrimidine Precursor | Click Partner | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 7-O-propargylated pyrazolo[1,5-a]pyrimidines | 1-Azido-sugars | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, µW | Triazole-linked glycohybrids | nih.gov |
Regioselective Functionalization and Structural Diversification of the Pyrazolo[1,5-a]pyrimidine Scaffold
The structural diversity of pyrazolo[1,5-a]pyrimidine derivatives is achieved through two primary strategies: the initial choice of substituted precursors (aminopyrazoles and 1,3-biselectrophilic reagents) and the subsequent regioselective functionalization of the pre-formed heterocyclic core. nih.govrsc.org
The synthesis of this compound itself is a result of a regioselective condensation. The reaction of 3,5-diaminopyrazoles with ethyl (E)-2-cyano-3-ethoxyacrylate leads to the formation of the 5-amino-6-carbonitrile pyrazolo[1,5-a]pyrimidine structure, where the cyclization occurs in a specific orientation. doaj.org Studies on related systems, such as the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles, highlight that factors like reaction conditions (e.g., microwave heating) can strongly influence the regioselectivity of the cyclization, favoring the formation of 7-amino isomers over 5-amino isomers. nih.govdoaj.org
Once the pyrazolo[1,5-a]pyrimidine core is formed, direct C-H functionalization offers an efficient route for structural diversification without the need for pre-functionalized substrates. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. nih.gov
Regioselective Halogenation: As mentioned previously, direct halogenation using reagents like N-iodosuccinimide (NIS) or a combination of potassium halide salts and an oxidant (e.g., K₂S₂O₈ or a hypervalent iodine reagent) consistently yields 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgnih.gov This C3-halogenation is a crucial step for enabling subsequent palladium-catalyzed cross-coupling reactions.
Other C-H Functionalizations: Beyond halogenation, other electrophilic substitutions have been developed. A metal-free, N-chlorosuccinimide (NCS)-mediated method allows for the highly regioselective thiocyanation and selenocyanation at the C3 position, providing access to derivatives with -SCN or -SeCN groups. d-nb.info
These methods underscore the high degree of control achievable in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. For this compound, these established regioselective C-H functionalization reactions at the C3 position represent the most direct and logical path for further structural diversification.
| Reaction Type | Reagents | Position of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| C-H Iodination | NaI / K₂S₂O₈ in Water | C3 | One-pot synthesis from aminopyrazoles and enaminones | nih.gov |
| C-H Halogenation | KX / Hypervalent Iodine(III) Reagent | C3 | Mild, aqueous conditions at room temperature | rsc.orgnih.gov |
| C-H Thiocyanation | KSCN / NCS | C3 | Metal-free, mild conditions | d-nb.info |
| C-H Selenocyanation | KSeCN / NCS | C3 | First reported method for C-H selenocyanation of this scaffold | d-nb.info |
Preclinical Efficacy Evaluation of Pyrazolo 1,5 a Pyrimidine Derivative 8 and Analogs
In Vitro Efficacy Assessments
The initial evaluation of new chemical entities involves a series of in vitro assays to determine their biochemical potency and effects on cancer cells.
The primary mechanism of action for this class of compounds is the direct inhibition of Trk kinase activity. Enzymatic assays are fundamental in quantifying this inhibition. A key study introduced a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, among which compound 8 and its analog, compound 9 , demonstrated excellent and potent enzymatic inhibition of TrkA. nih.gov Both compounds were found to have an IC50 value of 1.7 nM against the TrkA kinase. nih.gov
Structure-activity relationship (SAR) studies revealed that the picolinamide (B142947) moiety at the third position of the pyrazolo[1,5-a]pyrimidine ring was a significant contributor to this high potency. nih.gov Further substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) also enhanced the inhibitory activity against Trk. nih.gov Other analogs, such as compounds 25, 26, and 27 , which feature a substituted amino group, also showed potent inhibition of TrkA, TrkB, and TrkC with IC50 values of less than 1 nM. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| Derivative 8 | TrkA | 1.7 |
| Compound 9 | TrkA | 1.7 |
| Compound 22 | TrkA | 3 |
| TrkB | 14 | |
| TrkC | 1 | |
| Compound 25 | Trk (A, B, C) | < 1 |
| Compound 26 | Trk (A, B, C) | < 1 |
| Compound 27 | Trk (A, B, C) | < 1 |
| Compound 42 | TrkA | 87 |
| Compound 5n | TrkAG667C | 2.3 |
| TrkAF589L | 0.4 | |
| TrkAG595R | 0.5 |
This table presents the half-maximal inhibitory concentration (IC50) values for Pyrazolo[1,5-a]pyrimidine derivative 8 and its analogs against Trk kinases, as reported in scientific literature. nih.govnih.gov
Following the confirmation of enzymatic activity, the next step is to assess the compound's effect on the proliferation of human cancer cell lines. While specific antiproliferative data for derivative 8 against the MCF-7, HCT-116, HepG2, and A549 cell lines are not detailed in the reviewed literature, studies on close analogs demonstrate the potential of this chemical class.
For instance, analogs with a phenyl group at the R position have shown significant anticancer activity against the HCT-116 cell line. nih.gov The KM12 cell line, which is also used to assess Trk inhibition, has been a focus of several studies. Compound 22 , a 5-azabicyclohexane-substituted analog, demonstrated potent inhibition of KM12 cell proliferation with an IC50 of 1 nM. nih.gov Another analog, compound 42 , also exhibited robust antiproliferative activity against KM12 cells, with an IC50 value of 0.82 µM. nih.gov
| Compound | Cell Line | Antiproliferative IC50 (µM) |
| Compound 22 | KM12 | 0.001 |
| Compound 42 | KM12 | 0.82 |
This table shows the antiproliferative activity of pyrazolo[1,5-a]pyrimidine analogs in specific cancer cell lines. nih.gov
No specific data for derivative 8 or its analogs were found for the MCF-7, HepG2, or A549 cell lines in the reviewed sources.
Advanced in vitro models such as 3D organoids and organ-on-a-chip systems offer a more physiologically relevant environment to test drug efficacy compared to traditional 2D cell cultures. However, based on the reviewed scientific literature, there is currently no published data on the evaluation of this compound or its close Trk-inhibiting analogs using these specific advanced model systems. The application of such models remains a future direction for research. rsc.org
In Vivo Efficacy Studies in Established Preclinical Disease Models
To evaluate the therapeutic potential in a living system, promising compounds are advanced to in vivo studies using animal models of disease.
The primary clinical targets for Trk inhibitors are cancers driven by NTRK gene fusions. nih.gov Therefore, the most relevant and widely justified preclinical animal models are xenograft models. These involve implanting human cancer cells with known Trk fusions or acquired resistance mutations into immunocompromised mice. These models, such as the TRKAWT and TRKAG667C xenograft mouse models, allow for the direct assessment of an inhibitor's ability to control the growth of a Trk-dependent tumor. nih.gov
While specific in vivo efficacy data for derivative 8 was not found, a closely related 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine analog, compound 5n , has been studied in detail. nih.gov This analog demonstrated satisfactory antitumor efficacy in xenograft mouse models. nih.gov In the TRKAWT model, it achieved a tumor growth inhibition of 97%. nih.gov Furthermore, it showed significant efficacy in a model of acquired resistance, inhibiting tumor growth by 73% in the TRKAG667C mutant model. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold to produce potent in vivo anti-tumor effects.
| Compound | Animal Model | Tumor Growth Inhibition (%) |
| Compound 5n | TRKAWT Xenograft | 97 |
| Compound 5n | TRKAG667C Xenograft | 73 |
This table summarizes the in vivo antitumor efficacy of a pyrazolo[1,5-a]pyrimidine analog in mouse xenograft models. nih.gov
Computational Chemistry and Rational Drug Design for Pyrazolo 1,5 a Pyrimidine Derivatives
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives within the active sites of various protein kinases. For instance, docking studies of pyrazolo[1,5-a]pyrimidine derivatives targeting CDK2 have shown that these compounds fit well within the ATP-binding pocket. ekb.egnih.gov The pyrazolo[1,5-a]pyrimidine scaffold itself often forms key interactions, while substituents at different positions can be strategically modified to optimize binding affinity and selectivity. nih.gov
In studies targeting PI3Kδ, docking simulations revealed that the pyrazolo[1,5-a]pyrimidine core, often with a morpholine (B109124) substituent, plays a crucial role in anchoring the inhibitor within the hinge region of the enzyme. nih.govmdpi.com The conformation of the ligand, particularly the orientation of substituents at the C(5) position, is critical for achieving high selectivity for the δ isoform over other PI3K isoforms. nih.govsemanticscholar.org For example, indole (B1671886) derivatives at this position can adopt a conformation that allows for favorable interactions within a specific pocket, enhancing selectivity. nih.govsemanticscholar.org
The accuracy of these predictions is often validated by re-docking a known co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose. ekb.eg An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol. ekb.eg
A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency.
For pyrazolo[1,5-a]pyrimidine-based inhibitors of PI3Kδ, docking studies have consistently highlighted the importance of a hydrogen bond between the morpholine oxygen and the backbone NH of Val-828 in the hinge region. nih.govmdpi.comsemanticscholar.org Additional crucial interactions for high selectivity include hydrogen bonds with Trp-760 and Met-752. nih.gov The interaction with Trp-760 is so significant that it has been termed the "tryptophan shelf". nih.gov Furthermore, the ability of a ligand to open a specificity pocket between Trp-812 and Met-804 is a key determinant of selectivity for PI3Kδ. nih.gov
In the case of CDK2 inhibitors, a crucial hydrogen bond is often observed between the pyrazolo[1,5-a]pyrimidine core and the backbone of Leu83 in the hinge region. ekb.egrsc.org Other important interactions can include hydrogen bonds with residues like His84 and pi-alkyl or pi-anion interactions with residues such as Ile10 and Asp86. ekb.eg
Table 1: Key Amino Acid Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| PI3Kδ | Val-828 | Hydrogen Bond | nih.govmdpi.com |
| Asp-787 | Hydrogen Bond | nih.govsemanticscholar.org | |
| Trp-760 | Hydrogen Bond | nih.gov | |
| Met-752 | Hydrogen Bond | nih.gov | |
| CDK2 | Leu83 | Hydrogen Bond | ekb.egrsc.org |
| His84 | Hydrogen Bond | ekb.eg | |
| Ile10 | Pi-alkyl Interaction | ekb.eg | |
| Asp86 | Pi-anion Interaction | ekb.eg | |
| Trk | Met592 | Hinge Interaction | mdpi.com |
| Asn655 | Favorable Interaction | mdpi.com |
Pharmacophore Modeling for Activity Prediction and Design
Pharmacophore modeling is another essential computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
Ligand-based pharmacophore models are developed from a set of active molecules when the three-dimensional structure of the target protein is unknown. nih.gov The models are generated by aligning the active compounds and identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.govtandfonline.com
For instance, a pharmacophore model was generated from a series of pyrrolidine (B122466) carboxamide derivatives to identify new InhA inhibitors. nih.govtandfonline.com This model was then used to screen compound databases for novel molecules with the desired inhibitory activity. nih.govtandfonline.com Similarly, a study on pyrazolopyrimidines as anti-breast cancer agents generated a five-featured pharmacophore hypothesis (AHRRR_1) which was used for 3D-QSAR studies and virtual screening. tandfonline.com
When the crystal structure of the protein-ligand complex is available, a structure-based pharmacophore model can be derived. This approach directly utilizes the information about the key interactions observed in the binding pocket. The pharmacophore features are defined based on the positions of the interacting amino acid residues and the complementary features of the bound ligand. This method can provide a more accurate representation of the essential interactions required for biological activity.
Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for molecules that match the pharmacophore features. nih.gov This process, known as virtual screening, is a cost-effective and time-efficient method for identifying novel hit compounds with the potential for desired biological activity. nih.govnih.gov
For example, a pharmacophore model for InhA inhibitors was used to screen the Zinc and Minimaybridge databases, leading to the identification of novel pyrazolo[1,5-a]pyrimidine analogues. nih.govtandfonline.com These hits were then synthesized and evaluated for their anti-tubercular activity. nih.gov This approach demonstrates the power of pharmacophore-based virtual screening in accelerating the discovery of new drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Development of Predictive QSAR Models
The development of robust and predictive QSAR models for pyrazolo[1,5-a]pyrimidine derivatives involves a multi-step process that begins with the compilation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then generated and optimized to calculate a wide array of molecular descriptors, which are numerical values that encode different aspects of the chemical structure.
Several statistical methods are employed to derive the QSAR models, with the goal of selecting the most relevant descriptors and establishing a correlative and predictive equation. Common techniques used for pyrazolo[1,5-a]pyrimidine derivatives include:
Stepwise Multiple Linear Regression (S-MLR): This method iteratively adds or removes descriptors from a multiple linear regression model to find the subset that best explains the variance in biological activity.
Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the activities of its closest neighbors in the descriptor space.
The predictive power of the developed QSAR models is rigorously assessed through various validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), are used to evaluate the model's robustness. External validation, where the model's predictive ability is tested on a set of compounds not used in the model development, is crucial for establishing its real-world applicability. A high correlation coefficient (R²) for the training set and a high predictive correlation coefficient (R²_pred) for the test set are indicative of a statistically significant and predictive QSAR model.
For instance, a QSAR study on a series of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1/2 kinase inhibitors utilized the S-MLR technique to develop predictive models. researchgate.net The statistical quality of these models was further compared with those generated by PLS and kNN methods. researchgate.net
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net These methods provide a more detailed understanding of the steric and electronic field requirements for optimal biological activity by generating 3D contour maps. For example, a 3D-QSAR study on pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents yielded models with satisfactory correlation between experimental and predicted activity, highlighting the significant contributions of electrostatic, hydrophobic, and hydrogen bond acceptor fields. researchgate.net
Table 1: Representative Statistical Parameters for QSAR Models of Pyrazolo[1,5-a]pyrimidine Derivatives
| QSAR Method | Target | No. of Compounds | R² | q² | R²_pred |
| S-MLR | Pim-1 Kinase | 53 | > 0.8 | > 0.6 | > 0.5 |
| CoMFA | COX-2 | Not Specified | 0.988 | 0.715 | Not Specified |
| CoMSIA | COX-2 | Not Specified | Not Specified | 0.715 | Not Specified |
Interpretation of Molecular Descriptors Correlating with Biological Activity
A key outcome of QSAR analysis is the identification of molecular descriptors that have a significant impact on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The interpretation of these descriptors provides valuable insights into the structure-activity relationships (SAR) and guides the rational design of more potent and selective compounds.
The descriptors identified in QSAR studies of pyrazolo[1,5-a]pyrimidines can be broadly categorized as:
Topological Descriptors: These descriptors are based on the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and relate to the electronic properties of the molecule, such as charge distribution and orbital energies. For example, in a QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as CHK1 inhibitors, electrostatic potential charges were found to be important for activity. ijarbs.com
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about steric and electronic fields, as in CoMFA and CoMSIA studies.
For pyrazolo[1,5-a]pyrimidine derivatives targeting Pim-1 kinase, specific descriptors have been identified as being either favorable or unfavorable for inhibitory activity. researchgate.net For instance, the descriptor MATS4e, which is a 2D autocorrelation descriptor, showed a negative correlation, suggesting that a diaminoethyl substituent at the R1 position is detrimental to Pim-1 inhibition. researchgate.net Conversely, the descriptor ATSC5i, another 2D autocorrelation descriptor, had a positive coefficient, indicating that a biaryl meta substituent at the R2 position enhances Pim-1 inhibitory activity. researchgate.net For Pim-2 kinase inhibition, the descriptor GATS6i, a Geary autocorrelation descriptor, was found to be positively correlated with activity, suggesting that the presence of a benzimidazolone or indazole moiety is beneficial. researchgate.net
The insights gained from the interpretation of these molecular descriptors are crucial for the rational design of new pyrazolo[1,5-a]pyrimidine derivatives with improved biological activity. For a hypothetical "Pyrazolo[1,5-a]pyrimidine derivative 8," a QSAR model would allow for the prediction of its activity based on the calculated values of these important descriptors. Furthermore, the model would provide a rationale for its predicted activity, indicating which structural features are contributing positively or negatively. This knowledge can then be used to propose structural modifications to "derivative 8" to enhance its desired biological effect.
Table 2: Examples of Molecular Descriptors and Their Interpretation for Pyrazolo[1,5-a]pyrimidine Derivatives
| Descriptor | Type | Correlation with Activity | Interpretation |
| MATS4e | 2D Autocorrelation | Negative (for Pim-1) | A diaminoethyl substituent at the R1 position is unfavorable for Pim-1 inhibition. researchgate.net |
| ATSC5i | 2D Autocorrelation | Positive (for Pim-1) | A biaryl meta substituent at the R2 position is favorable for Pim-1 inhibition. researchgate.net |
| GATS6i | Geary Autocorrelation | Positive (for Pim-2) | The presence of a benzimidazolone or indazole moiety is beneficial for Pim-2 inhibition. researchgate.net |
| Electrostatic Fields | 3D (CoMFA/CoMSIA) | Varies | Indicates regions where positive or negative electrostatic potential is favorable for activity. researchgate.net |
| Hydrophobic Fields | 3D (CoMFA/CoMSIA) | Varies | Highlights areas where hydrophobic interactions are important for binding to the target. researchgate.net |
| Steric Fields | 3D (CoMFA/CoMSIA) | Varies | Defines the required shape and size of the molecule for optimal interaction with the receptor. |
Future Research Directions and Translational Perspectives for Pyrazolo 1,5 a Pyrimidine Derivative 8
Strategies to Address and Circumvent Acquired Drug Resistance
Acquired drug resistance is a major hurdle in the long-term efficacy of many therapeutic agents, including those based on the pyrazolo[1,5-a]pyrimidine (B1248293) framework. nih.govrsc.org For kinase inhibitors, a common mechanism of resistance involves mutations in the target kinase's ATP-binding pocket, which can reduce the inhibitor's binding affinity. nih.govmdpi.comnih.gov
To counter this, several strategies are being explored for pyrazolo[1,5-a]pyrimidine derivative 8 and its analogs:
Development of Covalent Inhibitors: Designing derivatives that form a covalent bond with the target protein can provide a more durable and irreversible inhibition, potentially overcoming resistance mutations. This approach often involves incorporating a reactive functional group that can form a bond with a specific amino acid residue in the target's active site.
Allosteric Inhibition: Instead of competing with ATP at the binding site, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates the enzyme. rsc.org This approach can be effective against resistance mutations that occur in the ATP-binding pocket.
Combination Therapy: Combining this compound with other therapeutic agents that have different mechanisms of action can be a powerful strategy to prevent or delay the onset of resistance. nih.govbohrium.com For instance, co-administration with drugs that inhibit efflux pumps, such as P-glycoprotein (ABCB1), can enhance the intracellular concentration and efficacy of the primary drug. nih.gov
Scaffold Hopping and Structural Modification: Research has shown that modifying the core pyrazolo[1,5-a]pyrimidine scaffold or exploring alternative, structurally distinct scaffolds can lead to compounds that are less susceptible to existing resistance mechanisms. nih.gov This includes the synthesis of macrocyclic derivatives, which have shown improved binding affinity and selectivity. mdpi.com
Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
The rational design of new pyrazolo[1,5-a]pyrimidine derivatives aims to improve their potency against the intended target while minimizing off-target effects, which can lead to toxicity. nih.govrsc.org Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different chemical modifications affect the compound's biological activity. rsc.orgnih.gov
Key considerations in the design of next-generation derivatives include:
Target-Specific Modifications: By understanding the three-dimensional structure of the target protein, medicinal chemists can design modifications to the pyrazolo[1,5-a]pyrimidine core that optimize interactions with the binding site. nih.govnih.gov For example, introducing specific substituents can enhance hydrogen bonding or hydrophobic interactions, leading to increased potency. nih.gov
Improving Physicochemical Properties: Modifications are also made to enhance the "drug-like" properties of the molecule, such as solubility and metabolic stability. For instance, the introduction of a morpholine (B109124) group has been shown to improve selectivity and reduce off-target effects. nih.gov
Kinase Selectivity Profiling: Comprehensive screening against a panel of kinases is essential to ensure that the designed derivatives are highly selective for their intended target. nih.govnih.gov This helps to minimize the potential for side effects caused by the inhibition of other essential kinases.
A study on picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds 8 and 9 exhibited excellent enzymatic inhibition of TrkA, with IC50 values of 1.7 nM. mdpi.com This highlights the potential for significant potency with targeted modifications.
Integration of Advanced Experimental and Computational Methodologies for Optimized Discovery
The integration of advanced experimental and computational techniques has revolutionized the drug discovery process, enabling a more efficient and targeted approach to identifying and optimizing new therapeutic agents. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target, facilitating the identification of initial "hits." nih.gov
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and other techniques to determine the co-crystal structure of a compound bound to its target protein provides invaluable information for rational drug design. nih.govresearchgate.net This allows for the precise design of modifications to improve binding affinity and selectivity.
Computer-Aided Drug Design (CADD): Molecular docking and other computational modeling techniques are used to predict how a compound will interact with its target protein, helping to prioritize which derivatives to synthesize and test. rsc.orgmdpi.com This significantly reduces the time and resources required for lead optimization.
Phenotypic Screening: This approach involves screening compounds for their effect on a specific cellular phenotype, rather than a single molecular target. nih.gov This can lead to the discovery of compounds with novel mechanisms of action. nih.gov
Exploration of Novel Therapeutic Applications Beyond Established Areas
While pyrazolo[1,5-a]pyrimidines are well-established as kinase inhibitors for cancer therapy, their versatile scaffold suggests potential for a broader range of therapeutic applications. nih.govnih.gov
Anti-inflammatory Diseases: Given their role as inhibitors of kinases involved in inflammatory pathways, such as IRAK4, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for the treatment of autoimmune and inflammatory diseases. nih.govresearchgate.netmdpi.com
Neurodegenerative Diseases: The role of certain kinases in the pathology of neurodegenerative diseases presents an opportunity for the application of selective pyrazolo[1,5-a]pyrimidine inhibitors.
Infectious Diseases: The pyrazolo[1,5-a]pyrimidine scaffold has also shown promise in the development of antimicrobial agents. ekb.egtandfonline.com
Metabolic Disorders: Inhibition of enzymes like 11β-HSD1 by pyrazolo[1,5-a]pyrimidine derivatives is a potential therapeutic strategy for obesity and metabolic syndrome. rsc.org
The continued exploration of this privileged scaffold, coupled with advancements in drug discovery technologies, holds great promise for the development of novel and effective therapies for a wide range of diseases.
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives such as derivative 8?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between 3- or 5-aminopyrazoles and electrophilic partners like alkynes, enaminones, or 1,3-diketones. For derivative 8, solvent-free or ultrasound-assisted methods using KHSO₄ in aqueous ethanol have been optimized to improve yields (70–85%) and reduce reaction times (1–3 hours) . Key steps include cyclization under green conditions (e.g., ultrasonic irradiation) to minimize environmental impact. Post-functionalization at position 7, as seen in derivative 8, often involves halogenation or nitration followed by nucleophilic substitution .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regioselectivity and substituent positions. For example, the ¹H NMR of derivative 8 shows distinct signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.3–8.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis: Matches experimental and calculated values for C, H, and N (e.g., C: 61.78% vs. 61.65% in derivative 8) .
Q. What preliminary biological assays are used to evaluate pyrazolo[1,5-a]pyrimidine derivatives?
Initial screening includes:
- Antimicrobial Activity: Agar well diffusion assays against pathogens like Escherichia coli (ATCC 25922) or antifungal tests against phytopathogens (e.g., Fusarium spp.) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values reported (e.g., 12a: IC₅₀ = 8.2 µM against HepG-2) .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., CDK9 or SARS-CoV-2 3CLpro) using fluorescence-based protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity is influenced by:
- Catalyst Design: Novel catalysts (e.g., Ce(SO₄)₂·4H₂O) enhance selectivity for 5-methyl-4-phenyl derivatives via one-pot protocols .
- Microwave/Ultrasound Irradiation: These methods reduce side reactions by accelerating kinetics. For example, microwave-assisted synthesis achieves >90% regioselectivity for 3-aryl-substituted derivatives .
- Computational Modeling: DFT calculations predict reactive sites, guiding substituent placement at positions 3, 6, or 7 .
Q. How are structure-activity relationships (SAR) analyzed for pyrazolo[1,5-a]pyrimidine derivatives?
SAR studies focus on:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance antitumor activity, while bulky groups (e.g., -CF₃) improve kinase selectivity .
- Bioisosteric Replacements: Replacing ester groups (-COOEt) with carboxamides (-CONH₂) increases metabolic stability .
- Crystallographic Data: X-ray structures (e.g., PDB 5XYZ) reveal binding modes with targets like COX-2 or CDK2 .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies arise due to assay variability or compound purity. Mitigation includes:
- Standardized Protocols: Replicate experiments using WHO-recommended cell lines (e.g., NCI-60 panel) .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for derivative 8 against HCT-116: 2.5–8.7 µM) to identify trends .
- Orthogonal Assays: Validate antimicrobial activity with both broth microdilution and time-kill assays .
Q. How are computational methods integrated into pyrazolo[1,5-a]pyrimidine research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
